molecular formula C16H12O3 B1309968 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 2859-88-3

7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No.: B1309968
CAS No.: 2859-88-3
M. Wt: 252.26 g/mol
InChI Key: BBCDTCKKROIGAB-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound has a molecular formula of C16H12O3 and a molecular weight of 252.27 g/mol .

Scientific Research Applications

7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one has several applications in scientific research:

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified as a combustible solid . The product is sold “as-is” without any representation or warranty whatsoever with respect to the product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization using an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using continuous flow reactors to enhance yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 7-position and methyl group at the 2-position contribute to its antioxidant and anti-inflammatory activities, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-hydroxy-2-methyl-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-15(11-5-3-2-4-6-11)16(18)13-8-7-12(17)9-14(13)19-10/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCDTCKKROIGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182786
Record name 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
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Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Hydroxy-2-methylisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033979
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2859-88-3
Record name 7-Hydroxy-2-methylisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2859-88-3
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Record name 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002859883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2859-88-3
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Record name 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-2-methylisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033979
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240 °C
Record name 7-Hydroxy-2-methylisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033979
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

1-(2,4-Dihydroxy-phenyl)-2-phenyl-ethanone (0.5 g, 3.2 mmol) was refluxed in anhydrous DMF with acetic anhydride (1.5 ml), and anhydrous potassium carbonate (1.4 g 10.1 mmol) for 3 hrs. The solution was then poured into water and the precipitate filtered to give 7-hydroxy-2-methyl-3-phenyl-chromen-4-one as white solid (0.62 g, 66%); Rf 0.75 cf SM 0.9 ethyl acetate/hexane (75/25).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
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reactant
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Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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